Lipophilicity Advantage Over Methyl Ester: XLogP3‑AA Comparison
The ethyl ester exhibits a computed XLogP3‑AA of 4.0 , which is approximately 0.5 log units higher than the predicted value for the corresponding methyl ester (class‑level estimate ≈ 3.5). This increased lipophilicity can enhance passive membrane permeability and improve solubility in organic extraction solvents, offering a practical advantage in liquid–liquid work‑up procedures.
| Evidence Dimension | Lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 4.0 |
| Comparator Or Baseline | Methyl 2‑phenylbicyclo[2.2.1]heptane‑2‑carboxylate (computed ≈ 3.5) |
| Quantified Difference | Approx. +0.5 log units |
| Conditions | Computed by PubChem (XLogP3‑AA algorithm) |
Why This Matters
A 0.5 log unit increase in XLogP can translate into ≈3‑fold higher partition into organic phases, directly improving extraction yields and simplifying purification in multi‑step syntheses.
